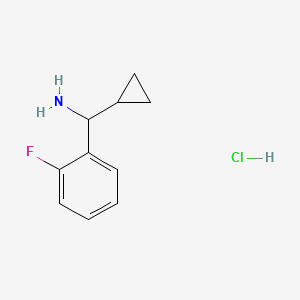

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN・HCl . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is represented by the linear formula C10H13ClFN . The InChI code for this compound is 1S/C10H12FN.ClH/c11-9-4-2-1-3-8 (9)10 (12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H/t10-;/m0./s1 .Chemical Reactions Analysis

Specific chemical reactions involving Cyclopropyl(2-fluorophenyl)methanamine hydrochloride are not mentioned in the searched resources .Physical And Chemical Properties Analysis

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is a solid substance . It should be stored in a sealed container in a dry environment at room temperature . and 97% .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Stereoselective Synthesis : Research has shown the potential for stereoselective synthesis of related compounds, such as cis-2-Fluorocyclopropylamine, through cyclopropanation under phase-transfer conditions, indicating a method for creating specific isomers of cyclopropylamines which can be crucial for their biological activity and applications in medicinal chemistry (Matsuo et al., 2004).

Potential Biomedical Applications

- Antiviral Activity : Certain aminoadamantane derivatives, which share structural similarities with cyclopropyl(2-fluorophenyl)methanamines, have been evaluated for antiviral activity, showing inhibition against influenza A virus. This suggests that structural analogs like cyclopropyl(2-fluorophenyl)methanamine could be explored for antiviral properties (Kolocouris et al., 1994).

Chemical Synthesis and Reaction Studies

- Preparation and Reactions : Studies on the preparation of cyclopropenone oximes and their reactions with isocyanates, along with the synthesis of monofluorinated cyclopropanecarboxylates, highlight the chemical reactivity and potential synthetic applications of cyclopropyl(2-fluorophenyl)methanamine derivatives in developing novel compounds with tailored properties (Yoshida et al., 1988); (Haufe et al., 2002).

Novel Synthetic Routes and Drug Discovery

- Synthesis of Drug Analogs : The synthesis of constrained neurotransmitter analogs and anti-mycobacterial agents using cyclopropyl derivatives showcases the role of cyclopropyl groups in the development of new therapeutic agents. These studies demonstrate the utility of cyclopropyl(2-fluorophenyl)methanamine and its analogs in drug discovery and development (Faler & Joullié, 2007); (Dwivedi et al., 2005).

Mécanisme D'action

Safety and Hazards

Cyclopropyl(2-fluorophenyl)methanamine hydrochloride is classified under GHS07 for safety . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . In case of contact, rinse with water and seek medical advice if irritation persists . It is also recommended to wear protective gloves, clothing, and face protection when handling this compound .

Propriétés

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-2-1-3-8(9)10(12)7-5-6-7;/h1-4,7,10H,5-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERUEQOFZLOJJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{2-[1-(4-nitrophenyl)-4-piperidinylidene]acetyl}-1-hydrazinecarboxamide](/img/structure/B2876296.png)

![[4-(4-Bromophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2876298.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2876300.png)

![(3Ar,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione](/img/structure/B2876302.png)

![N-(2-methoxy-5-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2876304.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2876305.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876306.png)

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)